1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-10-18(26)25-17(11-28-20(25)22-12)13-2-6-15(7-3-13)23-19(27)24-16-8-4-14(21)5-9-16/h2-11H,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZACRVJCXZJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a fluorophenyl group and a thiazolo-pyrimidine moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
- Substitution reactions to introduce the fluorophenyl and other functional groups.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Inhibition of Enzymatic Activity
The compound has shown promising results as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. In vitro studies demonstrated that modifications to the urea scaffold can enhance IDO1 inhibitory activity significantly. Compounds with electron-withdrawing groups at the para-position exhibited improved binding affinity .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of thiazole derivatives. The compound's structural analogs have been evaluated against various bacterial strains, showing efficacy comparable to standard antibiotics like oxytetracycline .
Pharmacokinetics
Pharmacokinetic studies in animal models revealed that the compound has moderate clearance rates and extensive tissue distribution. Parameters such as half-life and bioavailability were assessed to understand its therapeutic potential better. For example, one study reported a half-life of approximately 11.2 hours and an oral bioavailability of 87.4% for a structurally similar derivative .
Case Studies and Research Findings
The proposed mechanism for the biological activity of this compound involves:
- Binding Interactions : The fluorophenyl group enhances hydrophobic interactions with target proteins, while the thiazolo-pyrimidine moiety may participate in hydrogen bonding.
- Inhibition Pathways : By inhibiting IDO1, the compound may restore immune response against tumors by preventing tryptophan catabolism, which is crucial for tumor immune escape.
Scientific Research Applications
Antiproliferative Activity
Overview
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have demonstrated that derivatives of urea compounds exhibit substantial cytotoxicity, making them promising candidates for cancer treatment.
Case Studies
- In Vitro Screening : A study synthesized a series of urea derivatives, including those similar to 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea, and tested them against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. The results indicated significant antiproliferative activity, with some compounds demonstrating IC50 values lower than those of established anticancer agents .
- Mechanistic Insights : Further investigations revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. These findings suggest that the urea scaffold can be optimized for enhanced anticancer efficacy .
Urease Inhibition
Mechanism and Importance
Urease is an enzyme linked to various pathological conditions, including kidney stone formation and certain infections. Compounds like this compound may serve as effective urease inhibitors.
Research Findings
A study focused on synthesizing thiourea and urea derivatives as urease inhibitors reported that modifications to the phenyl ring affected inhibitory activity significantly. The synthesized compounds exhibited potent urease inhibition compared to standard thiourea, indicating their potential therapeutic application in managing urease-related disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
Q & A
Q. What are the established synthetic routes for preparing 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea?
The synthesis typically involves coupling a fluorophenyl isocyanate derivative with an amine-functionalized thiazolopyrimidine precursor. A common approach is to react 4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)aniline with 1-(4-fluorophenyl)isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Reaction optimization may require monitoring via TLC or HPLC to confirm intermediate formation .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structure solution employs direct methods (e.g., SHELXT), followed by refinement using SHELXL. Key parameters include R-factors (<0.05) and hydrogen-bonding networks, which are analyzed using software like Mercury . For example, reports a related thiazolopyrimidine structure with C–H···O and π-π stacking interactions, critical for stability .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR confirm regiochemistry and purity. Fluorine-19 NMR is critical for verifying the 4-fluorophenyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
- IR Spectroscopy : Identifies urea C=O stretches (~1650–1700 cm) and thiazole ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC values or mechanism-of-action claims may arise from assay conditions (e.g., cell lines, serum concentrations). Strategies include:
Q. What computational methods predict intermolecular interactions in this compound’s solid-state structure?
Density Functional Theory (DFT) calculates hydrogen-bond energies and π-π interactions. Graph set analysis (as in ) classifies H-bond motifs (e.g., rings). Molecular dynamics simulations model packing efficiency, correlating with experimental crystallinity data from SC-XRD .
Q. How can synthesis yield be optimized using Design of Experiments (DoE)?
DoE (e.g., factorial design) identifies critical variables (temperature, solvent polarity, catalyst loading). highlights flow-chemistry approaches for precise control of reaction parameters, reducing side products. Response surface methodology (RSM) can maximize yield while minimizing purification steps .
Q. What strategies improve aqueous solubility for pharmacological testing?
- Co-crystallization : Introduce hydrophilic co-formers (e.g., succinic acid) via solvent-drop grinding.
- Prodrug design : Modify the urea moiety to a hydrolyzable ester.
- Micellar encapsulation : Use PEG-based surfactants, as demonstrated in for similar heterocycles .
Methodological Challenges and Data Interpretation
Q. How are hydrogen-bonding patterns analyzed to explain crystallographic disorder?
Disordered regions in SC-XRD data are refined using PART instructions in SHELXL. Hydrogen-bonding networks are mapped via Mercury, with graph set analysis ( ) categorizing motifs like (donor) and (acceptor) patterns. Thermal ellipsoid plots assess atomic displacement, distinguishing static disorder from dynamic effects .
Q. What analytical techniques validate purity in enantiomerically enriched samples?
Q. How can researchers address discrepancies between computational and experimental LogP values?
Experimental LogP is determined via shake-flask (HPLC-UV) or potentiometric methods. Computational predictions (e.g., XLogP3) may fail due to intramolecular H-bonding. Calibration with structurally similar compounds (e.g., ’s fluorinated analogs) improves accuracy .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
